Cyclo(dehydroala-L-Leu)

Description

Overview of Diketopiperazines (CDPs) as Bioactive Natural Products

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides, formed from the condensation of two amino acids. nih.gov These compounds are a large and structurally diverse family of natural products produced by a wide range of organisms, including bacteria, fungi, plants, and animals. nih.govresearchgate.netitjfs.com Diketopiperazines are recognized for their conformational rigidity and enhanced stability against enzymatic degradation, which makes them attractive scaffolds for drug discovery. nih.govitjfs.com

The bioactivity of diketopiperazines is vast and varied. Research has demonstrated their involvement in a plethora of biological processes, exhibiting properties such as:

Antibacterial frontiersin.orgresearchgate.net

Antifungal researchgate.net

Antiviral researchgate.net

Antitumor frontiersin.org

Neuroprotective researchgate.net

Anti-inflammatory researchgate.netitjfs.com

Antioxidant researchgate.netitjfs.com

The diverse functionalities of DKPs stem from the variety of amino acid side chains incorporated into their scaffold and subsequent modifications by tailoring enzymes. rsc.orgnih.gov These enzymes, including oxidoreductases, cytochrome P450s, and methyltransferases, decorate the basic DKP core, leading to a wide array of complex and bioactive molecules. rsc.orgnih.gov

Significance of Dehydroalanine-Containing Peptides in Chemical Biology

Dehydroalanine (B155165) (Dha) is an α,β-unsaturated amino acid that plays a crucial role in chemical biology. core.ac.uknih.gov Its electrophilic nature makes it a versatile handle for the site-selective modification of peptides and proteins. core.ac.uknih.govrsc.org This reactivity allows for the introduction of various functionalities, such as fluorescent dyes, sugars, and unnatural side chains, through conjugation with thiols. nih.govrsc.org

Beyond its utility as a chemical tool, dehydroalanine is an integral component of several classes of ribosomally synthesized and post-translationally modified peptides (RiPPs), including lanthipeptides and thiopeptides. core.ac.ukrsc.orgacs.org In these natural products, the dehydroalanine residue can be involved in the formation of cross-links, contributing to the final structure and biological activity of the peptide. core.ac.ukrsc.org The development of methods to chemically and enzymatically generate dehydroalanine within peptide structures has been a significant area of research, enabling the synthesis of novel peptide analogs and probes to study biological systems. core.ac.uknih.govresearchgate.net

Historical Context of Cyclo(dehydroala-L-Leu) Isolation and Initial Characterization

The initial isolation and characterization of Cyclo(dehydroala-L-Leu) were reported in the year 2000 from the fungus Penicillium sp. F70614. frontiersin.orgarchbreastcancer.comfrontiersin.org In this pioneering study, the compound was identified as an α-glucosidase inhibitor. frontiersin.orgarchbreastcancer.comfrontiersin.org Subsequent research has led to its isolation from other microbial sources. For instance, it has been identified as a metabolite from cultures of Cellulosimicrobium cellulans. researchgate.net More recently, in 2024, Cyclo(dehydroala-L-Leu) was isolated from the bacterium Pantoea ananatis, found on the leaves of Hydrocotyle umbellata (dollarweed). tandfonline.comnih.gov This was the first report of its isolation from a Pantoea species. tandfonline.comnih.gov The characterization of Cyclo(dehydroala-L-Leu) in these studies was accomplished using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.nettandfonline.com

Research Landscape and Emerging Trends for Cyclo(dehydroala-L-Leu)

Current research on Cyclo(dehydroala-L-Leu) continues to explore its biological activities and potential applications. A significant area of interest remains its inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate digestion. frontiersin.orgfrontiersin.orgjmb.or.krjmb.or.kr This property suggests its potential as a lead compound for further investigation in the context of metabolic disorders.

Beyond its enzymatic inhibition, the antimicrobial properties of CDPs, including Cyclo(dehydroala-L-Leu), are an active area of investigation. frontiersin.orgresearchgate.net The ability of such compounds to combat various pathogens is of considerable interest in the face of rising antimicrobial resistance.

Furthermore, the discovery of Cyclo(dehydroala-L-Leu) in diverse microbial sources like Pantoea ananatis opens up new avenues for exploring its ecological roles and biosynthetic pathways. tandfonline.comnih.gov Understanding how and why microorganisms produce this compound could provide insights into microbial interactions and lead to the discovery of novel enzymes and biosynthetic strategies. The application of synthetic biology and combinatorial biosynthesis approaches to modify the Cyclo(dehydroala-L-Leu) scaffold could also generate novel derivatives with enhanced or entirely new biological activities. nih.govrsc.orgnih.gov

Data Tables

Table 1: Isolation and Initial Characterization of Cyclo(dehydroala-L-Leu)

| Year of Discovery | Source Organism | Method of Characterization | Initial Bioactivity Reported |

| 2000 | Penicillium sp. F70614 | Spectroscopic Methods (MS, NMR) | α-glucosidase inhibitor frontiersin.orgarchbreastcancer.comfrontiersin.org |

| Not Specified | Cellulosimicrobium cellulans | Spectroscopic Methods (MS, NMR) | Not Specified in provided context researchgate.net |

| 2024 | Pantoea ananatis | Spectroscopic Methods (MS, NMR) | Not Specified in provided context tandfonline.comnih.gov |

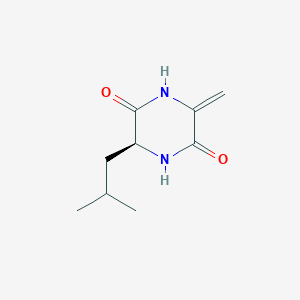

Structure

2D Structure

3D Structure

Properties

CAS No. |

65530-38-3 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

(6S)-3-methylidene-6-(2-methylpropyl)piperazine-2,5-dione |

InChI |

InChI=1S/C9H14N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5,7H,3-4H2,1-2H3,(H,10,13)(H,11,12)/t7-/m0/s1 |

InChI Key |

BTRFIVPVBRRXKJ-ZETCQYMHSA-N |

SMILES |

CC(C)CC1C(=O)NC(=C)C(=O)N1 |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)NC(=C)C(=O)N1 |

Canonical SMILES |

CC(C)CC1C(=O)NC(=C)C(=O)N1 |

Synonyms |

Cyclo(dehydroala-L-Leu) Cyclo(dehydroala-Leu) |

Origin of Product |

United States |

Isolation, Biosynthesis, and Fermentation Strategies for Cyclo Dehydroala L Leu

Microbial Sources and Production Organisms

Cyclo(dehydroala-L-Leu) is a naturally occurring cyclic dipeptide that has been isolated from various microorganisms. Notably, it is produced by the fungus Penicillium sp. F70614 reference.mdfrontiersin.orgarchbreastcancer.comnih.govkribb.re.krscience.govresearchgate.netdntb.gov.uajmb.or.krresearchgate.netdeakin.edu.aunih.govdntb.gov.uauni-marburg.de. In addition to fungi, this compound has also been identified from bacterial sources. One such bacterium is Cellulosimicrobium cellulans , from which Cyclo(dehydroala-L-Leu) has been isolated and characterized. researchgate.net The identification of these microbial sources is a crucial first step in understanding the natural role of this compound and for developing methods for its production.

| Microbial Source | Organism Name | Reference |

| Fungus | Penicillium sp. F70614 | reference.mdfrontiersin.orgarchbreastcancer.comnih.govkribb.re.krscience.govresearchgate.netdntb.gov.uajmb.or.krresearchgate.netdeakin.edu.aunih.govdntb.gov.uauni-marburg.de |

| Bacterium | Cellulosimicrobium cellulans | researchgate.net |

Fermentation and Cultivation Methodologies for Enhanced Production

The production of Cyclo(dehydroala-L-Leu) by microorganisms is achieved through fermentation. This process involves cultivating the producer organisms, such as Penicillium sp. F70614 or Cellulosimicrobium cellulans, in a controlled environment with a specific nutrient medium. For instance, in a research setting, Cellulosimicrobium cellulans was cultured to facilitate the isolation of its metabolites, including Cyclo(dehydroala-L-Leu). researchgate.net Similarly, the fermentation of a Penicillium species in a suitable culture broth led to the production of this diketopiperazine. science.gov

Optimizing fermentation conditions is key to maximizing the yield of the desired compound. While specific details on the enhanced production of Cyclo(dehydroala-L-Leu) are not extensively documented in the provided search results, the general principles of fermentation optimization would apply. These include adjusting parameters such as the composition of the growth medium, temperature, pH, and aeration to create an ideal environment for the microorganism to produce the target secondary metabolite.

Extraction and Purification Techniques in Research Settings

Following fermentation, the isolation and purification of Cyclo(dehydroala-L-Leu) from the culture broth or microbial cells are essential for its characterization and further study. This typically involves a multi-step process combining solvent extraction and chromatographic techniques.

Solvent Extraction Methodologies

Solvent extraction is a common initial step to separate the compound of interest from the complex fermentation mixture. The choice of solvent is critical and depends on the polarity and solubility of the target molecule. For cyclic dipeptides, which can have varying polarities, a series of extractions with different solvents may be employed to achieve a preliminary separation. For example, in the study of metabolites from Cellulosimicrobium cellulans, a chemical investigation of the cultures was performed to isolate the compounds. researchgate.net This implies the use of extraction methods to obtain the metabolites from the culture medium.

Chromatographic Separation Techniques (e.g., HPLC, SPE, GC-MS)

After initial extraction, various chromatographic techniques are used for further purification and analysis. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating compounds in a mixture with high resolution. jmb.or.krnih.gov Solid-Phase Extraction (SPE) is often used for sample clean-up and concentration before final analysis. frontiersin.org Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile compounds or those that can be derivatized to become volatile, allowing for their separation and identification based on their mass-to-charge ratio. nih.gov The structure of Cyclo(dehydroala-L-Leu) isolated from Penicillium sp. F70614 was determined using various spectroscopic analyses, which would typically follow chromatographic purification. science.gov

Biosynthetic Pathways and Enzymatic Mechanisms

The formation of cyclic dipeptides like Cyclo(dehydroala-L-Leu) in microorganisms is a fascinating enzymatic process. Two main classes of enzymes are known to be involved in the biosynthesis of these compounds: Cyclodipeptide Synthases (CDPSs) and Non-Ribosomal Peptide Synthetases (NRPSs). researchgate.netnih.govmdpi.com

Role of Cyclodipeptide Synthases (CDPSs) and Non-Ribosomal Peptide Synthetases (NRPSs)

Cyclodipeptide synthases (CDPSs) are a family of enzymes that specifically catalyze the formation of cyclodipeptides. mdpi.comwikipedia.org They utilize aminoacyl-tRNAs as substrates, diverting them from the ribosome to synthesize the cyclic dipeptide core. wikipedia.org This process involves the sequential transfer of two amino acids to the enzyme, followed by an intramolecular cyclization to release the final product. wikipedia.org

Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that synthesize a wide variety of peptides, including some cyclic dipeptides, without the use of ribosomes. nih.govnih.govbiorxiv.orgmdpi.comnih.gov Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. biorxiv.orgnih.gov The final cyclization step can occur through the action of a terminal condensation or thioesterase domain. While the specific enzymes responsible for the biosynthesis of Cyclo(dehydroala-L-Leu) in Penicillium sp. F70614 and Cellulosimicrobium cellulans have not been explicitly detailed in the provided search results, it is highly probable that either a CDPS or an NRPS is involved. The biosynthesis of many diketopiperazines is attributed to these two enzyme families. researchgate.netnih.gov

Further research, including genome mining and heterologous expression of putative biosynthetic gene clusters from these organisms, would be necessary to definitively identify and characterize the specific enzymes responsible for the production of Cyclo(dehydroala-L-Leu). d-nb.info

Tailoring Enzymes and Post-Synthetic Modifications

The biosynthesis of Cyclo(dehydroala-L-Leu) proceeds from a precursor cyclodipeptide, likely Cyclo(L-Ala-L-Leu). This initial scaffold undergoes post-synthetic modification, specifically a dehydrogenation reaction, to introduce the dehydroalanine (B155165) residue. This transformation is catalyzed by tailoring enzymes. nih.govsemanticscholar.org

Cyclic dipeptide oxidases (CDOs) are a class of tailoring enzymes known to catalyze the formation of dehydroamino acid residues in cyclodipeptides. nih.gov For instance, the biosynthesis of albonoursin, another cyclodipeptide containing a dehydroamino acid, involves the action of a CDO on its precursor, Cyclo(L-Phe-L-Leu). nih.govsemanticscholar.org While the specific enzyme responsible for the dehydrogenation of Cyclo(L-Ala-L-Leu) to form Cyclo(dehydroala-L-Leu) has not been explicitly identified in the reviewed literature, it is highly probable that a similar FAD-dependent oxidase is involved.

The core structure of cyclodipeptides is generated by either non-ribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs). nih.govsemanticscholar.orguni-marburg.de These enzymes condense two α-amino acids to form the diketopiperazine ring. Subsequent modifications by tailoring enzymes, which are often encoded in the same biosynthetic gene cluster, lead to the final diverse structures of these compounds. mdpi.com

Table 1: Examples of Tailoring Enzymes in Cyclodipeptide Biosynthesis

| Precursor Cyclodipeptide | Tailoring Enzyme | Modified Product | Enzyme Class | Source Organism |

| Cyclo(L-Phe-L-Leu) | Cyclic Dipeptide Oxidase (AlbC) | Albonoursin [Cyclo(ΔPhe-ΔLeu)] | Oxidase | Streptomyces noursei |

| Cyclo(L-Trp-L-Trp) | P450 Monooxygenase | Guanine-adducted Cyclodipeptide | Monooxygenase | Streptomyces purpureus |

This table provides examples of known tailoring enzymes in the biosynthesis of other cyclodipeptides to illustrate the types of modifications that can occur. The specific enzyme for Cyclo(dehydroala-L-Leu) is yet to be fully characterized.

Genetic Engineering Approaches for Biosynthetic Pathway Elucidation and Optimization

Genetic engineering has become an indispensable tool for understanding and manipulating the biosynthetic pathways of natural products like Cyclo(dehydroala-L-Leu). researchgate.netfrontiersin.org Techniques such as gene disruption and heterologous expression are pivotal in identifying the genes responsible for the production of these compounds and for increasing their yields. nih.govnih.gov

Elucidation of Biosynthetic Pathways:

The identification of biosynthetic gene clusters is a primary step in elucidating the formation of a secondary metabolite. mdpi.com For cyclodipeptides, the genes encoding the core synthase (NRPS or CDPS) and the tailoring enzymes are often found in close proximity on the chromosome. mdpi.com By creating targeted gene knockouts, researchers can observe the effect on the production of the final compound. For example, disrupting a putative CDO gene in a producing organism and observing the accumulation of the precursor, Cyclo(L-Ala-L-Leu), and the disappearance of Cyclo(dehydroala-L-Leu) would provide strong evidence for the gene's function. nih.gov

Heterologous expression, where the biosynthetic genes from the native producer are introduced into a more genetically tractable host like Escherichia coli or Saccharomyces cerevisiae, is another powerful technique. researchgate.net This approach can confirm the function of the identified genes and can also be used to produce biosynthetic intermediates.

Optimization of Production:

Once the biosynthetic pathway is understood, genetic engineering can be employed to optimize the production of Cyclo(dehydroala-L-Leu). Overexpression of rate-limiting enzymes in the pathway can significantly increase the final titer. nih.govmdpi.com For instance, enhancing the expression of the specific CDO responsible for the final dehydrogenation step could boost the conversion of the precursor to the final product.

Table 2: Genetic Engineering Strategies for Natural Product Biosynthesis

| Genetic Engineering Approach | Objective | Example Application |

| Gene Disruption/Knockout | Elucidate gene function | Disrupting a putative oxidase gene to confirm its role in dehydrogenation. nih.gov |

| Heterologous Expression | Confirm gene function; produce intermediates | Expressing the biosynthetic gene cluster in E. coli to produce Cyclo(dehydroala-L-Leu). researchgate.net |

| Gene Overexpression | Increase product yield | Upregulating the expression of rate-limiting enzymes in the biosynthetic pathway. nih.govmdpi.com |

| Metabolic Engineering | Increase precursor supply | Modifying central carbon metabolism to enhance the production of L-alanine and L-leucine. nih.gov |

| Codon Optimization | Enhance protein expression in a heterologous host | Optimizing the codons of the biosynthetic genes for efficient expression in E. coli. frontiersin.org |

Chemical Synthesis and Derivatization of Cyclo Dehydroala L Leu and Analogs

Total Synthesis Approaches

The total synthesis of Cyclo(dehydroala-L-Leu) can be approached through two primary strategies: solid-phase peptide synthesis (SPPS) and classical solution-phase synthesis. Both routes converge on the creation of a linear dipeptide precursor, H-ΔAla-L-Leu-OH, which is then cyclized.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis offers a streamlined approach for creating the linear precursor to Cyclo(dehydroala-L-Leu). In this methodology, the peptide is built sequentially while anchored to a solid support (resin). Direct incorporation of a protected dehydroalanine (B155165) building block is often challenging due to its reactivity. Therefore, precursor amino acids are typically used, which are converted to dehydroalanine at a later stage on the resin.

Common precursor strategies include:

From Selenocysteine (B57510) (Sec): A widely used method involves incorporating an N-Fmoc protected selenocysteine derivative, such as Fmoc-Se-phenylselenocysteine (SecPh) or Fmoc-Sec(Trt)-OH, into the peptide sequence using standard SPPS protocols. nih.govnih.gov After the peptide chain is assembled, the selenide (B1212193) is chemoselectively oxidized using agents like hydrogen peroxide, leading to a syn-elimination that forms the dehydroalanine residue. nih.gov However, care must be taken as protected selenocysteine can be prone to premature deselenation under the basic conditions (e.g., piperidine (B6355638) treatment) used for Fmoc group removal, which can lead to unwanted side products. nih.govrsc.org

From Cysteine (Cys): Cysteine residues can be converted to dehydroalanine post-synthesis. One effective method is a bis-alkylation-elimination reaction. acs.org In a process adapted for this synthesis, a resin-bound peptide containing cysteine could be treated with a reagent like methyl 2,5-dibromovalerate. This forms a cyclic sulfonium (B1226848) intermediate which, upon treatment with a mild base, eliminates to generate the dehydroalanine residue. acs.org Base-catalyzed elimination directly from a protected C-terminal cysteine can also occur, sometimes as an unintended side reaction during SPPS. chempep.com

From Serine (Ser): Serine can also serve as a precursor through dehydration, although this is sometimes more challenging to achieve cleanly on a solid support compared to elimination from Cys or Sec derivatives.

Once the linear peptide H-ΔAla-L-Leu-Resin is formed, it is cleaved from the solid support to yield the linear precursor for the final cyclization step in solution.

Solution-Phase Synthetic Routes

Classical solution-phase synthesis provides an alternative route that avoids the use of a solid support for the construction of the linear dipeptide. This approach involves coupling protected amino acid monomers in an organic solvent, followed by purification after each step. ekb.eg

A typical route would involve:

Protection: The amino group of a dehydroalanine precursor (e.g., Boc-L-Ser-OH) and the carboxyl group of L-leucine (e.g., to form H-L-Leu-OMe) are protected. ekb.eglibretexts.org

Coupling: The two protected monomers are coupled using a standard coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the protected dipeptide, Boc-L-Ser-L-Leu-OMe.

Precursor Conversion: The serine residue is converted to dehydroalanine. This can be achieved through sulfonylation of the hydroxyl group followed by base-induced elimination. rsc.org

Deprotection: The N-terminal Boc group and C-terminal methyl ester are sequentially removed to yield the zwitterionic linear peptide, H-ΔAla-L-Leu-OH, which is the direct substrate for cyclization. nih.gov

An alternative, solvent-free approach for cyclization involves the thermal treatment of the purified linear dipeptide in the solid state, which can induce intramolecular condensation to form the cyclic product, often with high stereospecificity and without by-products. nih.gov

Cyclization Strategies and Coupling Reagents (e.g., Head-to-Tail, Side-Chain Cyclization)

The crucial step in the synthesis is the intramolecular head-to-tail cyclization of the linear dipeptide H-ΔAla-L-Leu-OH. This macrocyclization is challenging due to the inherent floppiness of a short, linear peptide and the competing intermolecular reaction that leads to oligomeric or polymeric side products. The reaction is typically performed under high-dilution conditions to favor the intramolecular pathway.

The choice of coupling reagent is critical for achieving high yield and minimizing racemization of the L-leucine residue. uniurb.it While many reagents used in linear synthesis can be applied, some are particularly suited for macrocyclization.

| Coupling Reagent | Full Name | Key Features & Considerations | References |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient and fast-acting. Forms a highly reactive OAt-ester. Can cause guanidinylation of free amines if used in excess. | bachem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A common and effective phosphonium (B103445) salt reagent. Less hazardous byproducts than the original BOP reagent. | bachem.compeptide.com |

| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Reported to be superior for head-to-tail cyclizations, causing very little epimerization, which is crucial for maintaining the stereointegrity of the L-Leu residue. | peptide.com |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A highly effective phosphonium reagent, particularly for hindered couplings and cyclizations. Does not have the carcinogenic byproduct of BOP. | bachem.compeptide.com |

The formation of Cyclo(dehydroala-L-Leu) is exclusively a head-to-tail cyclization. Side-chain cyclization is a strategy used for larger or more complex peptides where bonds are formed between the side chains of two amino acid residues, which is not applicable here. nih.gov

Synthetic Strategies for Analog Development and Structural Diversification

The dehydroalanine residue within the Cyclo(dehydroala-L-Leu) scaffold is not merely a structural component; it is a versatile chemical handle for creating a diverse library of analogs. The α,β-unsaturated carbonyl system of dehydroalanine is an excellent Michael acceptor, enabling the late-stage introduction of various functionalities. rsc.org

Incorporation of Non-Canonical Amino Acids

Instead of building analogs from scratch, it is often more efficient to modify the final cyclized product. The primary strategy for this diversification is the conjugate addition (Michael addition) to the dehydroalanine double bond.

Michael Addition: The electrophilic β-carbon of the dehydroalanine residue readily reacts with a wide range of soft nucleophiles. This reaction is often performed under mild, aqueous conditions, making it highly practical. rsc.orgresearchgate.net

Thiol Addition: Reaction with various thiols (R-SH) leads to the formation of diverse cysteine-like side chains. This has been used to append lipids, fluorescent tags, and other functional groups to peptides. researchgate.netrsc.org

Amine and Selenol Addition: Similarly, primary and secondary amines can be added to generate diaminopropionic acid derivatives, while selenols yield selenocysteine analogs. rsc.orgresearchgate.net

Stereoselective Additions: While standard Michael additions produce a racemic center at the new β-carbon, more advanced methods can control the stereochemistry of the addition.

Chiral nickel catalysts have been employed to control the stereoselectivity of radical additions to dehydroalanine residues within existing peptides, allowing for the synthesis of specific stereoisomers of non-canonical amino acids like leucine (B10760876). nih.gov

Using a chiral dehydroalanine building block from the outset, for example a bicyclic derivative of serine, can direct the stereochemical outcome of the Michael addition, yielding products with high diastereoselectivity. acs.orgmathnet.ru

These post-synthesis modification strategies provide a powerful and modular platform for rapidly exploring the structure-activity relationship of Cyclo(dehydroala-L-Leu) by creating a wide array of analogs with novel side chains derived from the versatile dehydroalanine moiety.

Modifications of Side Chains and Backbone Structure

The structural framework of Cyclo(dehydroala-L-Leu), consisting of a central diketopiperazine ring with a leucine and a dehydroalanine side chain, offers multiple sites for chemical modification to generate novel analogs. These modifications can be targeted at the amino acid side chains or the peptide backbone itself, aiming to alter the compound's physicochemical properties and biological activities. abyntek.com

Side Chain Modifications

Modifications to the side chains of the constituent amino acids can produce a diverse range of analogs. Nature itself provides examples of such variation. Systematic research of the metabolites from the Antarctic fungus Pseudogymnoascus sp. HSX2#-11 led to the isolation of several dehydroalanine-containing DKPs, which are structural analogs of Cyclo(dehydroala-L-Leu). grafiati.com These compounds differ in the amino acid paired with dehydroalanine, showcasing natural side chain diversity.

Table 1: Naturally Occurring Analogs of Cyclo(dehydroala-L-Leu) from Pseudogymnoascus sp.

| Compound Name | Structure | Source |

|---|---|---|

| Cyclo(dehydroala-L-Leu) | Diketopiperazine of dehydroalanine and Leucine | Pseudogymnoascus sp. HSX2#-11 |

| Cyclo(dehydroala-L-Val) | Diketopiperazine of dehydroalanine and Valine | Pseudogymnoascus sp. HSX2#-11 |

| Cyclo(dehydroala-L-Ile) | Diketopiperazine of dehydroalanine and Isoleucine | Pseudogymnoascus sp. HSX2#-11 |

| Cyclo(dehydroala-L-Phe) | Diketopiperazine of dehydroalanine and Phenylalanine | Pseudogymnoascus sp. HSX2#-11 |

Data sourced from Shi, T. et al., 2021. grafiati.com

Synthetic strategies can further expand this diversity. The dehydroalanine (Dha) residue is particularly amenable to modification due to its reactive double bond. Asymmetric Michael addition reactions, for instance, allow for the introduction of various carbon-based substituents at the β-carbon position. unirioja.es Research has demonstrated that photoredox catalytic 1,4-additions to chiral dehydroalanine derivatives can proceed with high yields and stereoselectivity, offering a pathway to novel unnatural amino acids that can be incorporated into DKP structures. unirioja.es

Backbone Modifications

Alterations to the diketopiperazine ring itself, or the amide bonds within it, constitute backbone modifications. These changes can significantly impact the molecule's conformation, stability, and solubility. abyntek.com

One common modification is N-methylation . N-methylated DKPs can be synthesized by using N-methylated amino acid precursors or by performing N-methylation on a resin-bound dipeptide before cyclization. wiley.com This modification has been shown to dramatically increase the solubility of DKPs. wiley.com

Another approach is the synthesis of pseudodiketopiperazines , where one of the amide bonds is replaced with a different linkage. For example, the synthesis of cyclo(Pheψ[CH₂NH]Leu) involves a reductive amination step to create a methylene-amino linkage, resulting in a more flexible and potentially more stable backbone. wiley.com Such peptidomimetics are designed to mimic the structure and function of natural peptides while possessing enhanced properties. abyntek.com

Isomerization Studies (e.g., cis-trans isomerism of diketopiperazines)

Diketopiperazines exist as stereoisomers, and the spatial arrangement of the side chains relative to the DKP ring (cis or trans) is a critical determinant of their biological activity. nih.gov The peptide bond within the DKP ring can adopt different conformations, leading to cis- and trans-isomers, which can interconvert in a process known as epimerization. mdpi.com

While specific isomerization studies on Cyclo(dehydroala-L-Leu) are not extensively documented in the reviewed literature, research on analogous proline-containing DKPs provides significant insight into this phenomenon. The principles of isomerization are broadly applicable to the DKP scaffold.

A detailed study on cyclo-(Phe-Pro) isolated from a Bacillus strain illustrates the dynamics of this isomerization. mdpi.comnih.gov Researchers found that the less stable cis-isomer was the primary natural product, which then epimerized to the more stable trans-isomer in the culture broth. mdpi.comnih.gov

Key Findings from Isomerization Studies of Analogous DKPs:

Stability: The trans-configuration of the DKP ring is generally more thermodynamically stable than the cis-configuration. mdpi.com Computational studies on related peptide ions predict that trans/trans isomers can be significantly lower in energy than cis/cis structures. researchgate.net

Interconversion: The conversion from the kinetically favored cis-product to the thermodynamically favored trans-product can be influenced by environmental factors. mdpi.com For example, mildly basic conditions can promote epimerization. mdpi.com Reaction temperature also plays a role; lower temperatures may favor the kinetic cis-product, while higher temperatures facilitate conversion to the trans-isomer. mdpi.com

Separation and Identification: The cis and trans isomers possess different polarities, which allows for their separation using techniques like reverse-phase High-Performance Liquid Chromatography (HPLC). mdpi.com Their distinct stereochemistry results in unique signals in Nuclear Magnetic Resonance (NMR) spectroscopy, enabling their structural identification and quantification. mdpi.com

The cis-trans isomerism of the amide bond, particularly in proline-containing DKPs, is known to be directly involved in receptor-mediated bioactivity. nih.govmdpi.com The ability of the DKP to adopt a specific conformation is crucial for its interaction with biological targets, highlighting the importance of understanding and controlling the stereochemistry of these compounds.

Table 2: Summary of Isomerization Study on Cyclo-(Phe-Pro) Stereoisomers

| Parameter | Observation | Significance |

|---|---|---|

| Natural Product | Primarily the cis-isomer, cyclo(L-Phe-L-Pro), was produced by Bacillus sp. mdpi.comnih.gov | Suggests biosynthetic pathways may favor the formation of the less stable isomer. |

| Stability | The trans-isomer was found to be more stable. mdpi.com | The cis-isomer readily epimerizes to the trans-form over time or with changes in conditions. |

| Effect of Base | Under mildly basic conditions (using NaOD in D₂O), the cis-isomer converted to the trans-isomer. mdpi.com | Demonstrates that pH can drive isomerization, which is relevant for storage and in biological systems. |

| Effect of Temperature | Cyclization reactions at 80°C favored the trans-isomer, while at 60°C, more of the kinetic cis-product was observed. mdpi.com | Shows that reaction conditions can be tuned to favor one isomer over the other. |

| Analytical Separation | Cis and trans isomers were successfully separated by reverse-phase HPLC. mdpi.com | Allows for the isolation and individual study of each stereoisomer. |

Data sourced from Phelan, V.V. et al., 2024. mdpi.com

Structural Elucidation and Conformational Analysis Methodologies

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are pivotal in the initial identification and detailed structural analysis of Cyclo(dehydroala-L-Leu). By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal a wealth of information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like Cyclo(dehydroala-L-Leu) in solution. researchgate.net One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, provides initial information on the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.netuni-marburg.de The structure of Cyclo(dehydroala-L-Leu) has been confirmed by comparing its 1D and 2D NMR data with established literature values. archbreastcancer.comfrontiersin.orgresearchgate.netresearchgate.net

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assembling the molecular fragments identified in 1D spectra. researchgate.netuni-marburg.de COSY spectra reveal proton-proton couplings, allowing for the connection of adjacent protons, while HSQC correlates protons with their directly attached carbon atoms. researchgate.net These correlations are crucial for unambiguously assigning the signals of the leucine (B10760876) and dehydroalanine (B155165) residues.

Table 1: Representative NMR Spectroscopic Data for Cyclo(dehydroala-L-Leu) Analogs

Specific NMR data for Cyclo(dehydroala-L-Leu) is often reported by comparison to literature values. The following table illustrates typical chemical shifts for related diketopiperazine structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| Leu-αH | ~4.1 | ~56.3 | COSY with Leu-βH; HSQC to Leu-αC |

| Leu-βH | ~1.9 | ~36.8 | COSY with Leu-αH, Leu-γH |

| Leu-γH | ~1.7 | ~28.3 | COSY with Leu-βH, Leu-δH |

| Leu-δCH₃ | ~0.9 | ~22.5 | COSY with Leu-γH |

| ΔAla-βH₂ | ~5.9 (vinyl) | ~105-110 (vinyl) | HSQC to ΔAla-βC |

| NH (Leu) | Variable | - | - |

| NH (ΔAla) | Variable | - | - |

| C=O (Leu) | - | ~165.0 | HMBC correlations to αH |

| C=O (ΔAla) | - | ~169.7 | HMBC correlations to βH₂ |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. ΔAla = dehydroalanine.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of Cyclo(dehydroala-L-Leu). High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. archbreastcancer.comfrontiersin.orgresearchgate.netnih.gov For Cyclo(dehydroala-L-Leu), DART-HRMS in positive mode has shown a molecular ion [M+H]⁺ at m/z 183.113352, corresponding to the molecular formula C₉H₁₅O₂N₂. nih.gov

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure by analyzing the fragmentation patterns of the parent ion. bioscience.fi The fragmentation of the diketopiperazine ring and the loss of side chains provide characteristic daughter ions that are indicative of the constituent amino acids. This fragmentation data serves as a fingerprint for the molecule, aiding in its definitive identification. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems present in Cyclo(dehydroala-L-Leu). IR spectroscopy is used to identify characteristic vibrational frequencies of the molecule's bonds. mdpi.com Key absorptions would be expected for the N-H stretching of the amide groups, C=O stretching of the diketopiperazine ring, and C=C stretching of the dehydroalanine residue.

UV-Vis spectroscopy is particularly useful for detecting the presence of chromophores. The α,β-unsaturated carbonyl system of the dehydroalanine residue in Cyclo(dehydroala-L-Leu) acts as a chromophore, resulting in a characteristic UV absorption. frontiersin.org While specific data for this compound is not extensively detailed, related dehydropeptides exhibit absorption maxima that are indicative of such conjugated systems.

Mass Spectrometry (MS and MS/MS)

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision.

Solution-State Conformational Analysis by NMR and Molecular Dynamics Simulations

The conformation of cyclic peptides in solution can be dynamic and may differ significantly from their solid-state structure. Understanding this conformational landscape is crucial, as the solution-state structure is more relevant to biological activity. A combination of NMR spectroscopy and molecular dynamics (MD) simulations is a powerful approach to elucidate the solution-state conformations of Cyclo(dehydroala-L-Leu).

NMR parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shift temperature coefficients provide experimental constraints on the distances and dihedral angles between atoms. mdpi.com However, for flexible molecules like some cyclic dipeptides, NMR data often represents an average of multiple interconverting conformations.

Molecular dynamics simulations can complement NMR data by exploring the potential energy surface of the molecule and identifying low-energy, stable conformations. By running simulations that incorporate the experimental restraints from NMR, a more detailed and dynamic picture of the conformational preferences of Cyclo(dehydroala-L-Leu) in solution can be generated. This combined approach allows for the characterization of the dominant conformations and the equilibrium between them.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide theoretical insights into the structure, stability, and electronic properties of Cyclo(dehydroala-L-Leu). Methods such as Density Functional Theory (DFT) and other quantum-mechanical calculations can be used to predict the optimized geometry of the molecule, its vibrational frequencies, and other spectroscopic properties. These theoretical calculations can aid in the interpretation of experimental data, such as IR and Raman spectra.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the molecular structure and properties of compounds from first principles, without the need for empirical parameters. These calculations are fundamental in determining the most stable conformations (isomers) of a molecule and understanding its electronic characteristics.

These computational studies can predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's geometry. For instance, calculations on related dehydropeptides have shown that the Cα=Cβ double bond imposes significant conformational constraints. mdpi.com Furthermore, DFT can be used to calculate vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to validate the predicted structure. researchgate.netscience.govcabidigitallibrary.orgfrontiersin.org Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated to assess the molecule's chemical reactivity and kinetic stability. science.gov

| Parameter | Computational Method | Basis Set | Predicted Finding | Reference |

| Optimized Geometry | DFT (B3LYP) | 6-31G(d) | Determination of the lowest energy conformer (e.g., boat vs. planar diketopiperazine ring). | inesctec.ptweebly.com |

| Vibrational Frequencies | DFT (B3LYP) | 6-31+G(d,p) | Calculation of IR and Raman spectra for comparison with experimental data to confirm structure. | science.govcabidigitallibrary.org |

| Relative Energy | DFT / MP2 | 6-31G | Identification of the global minimum energy conformation among several possible isomers. | mdpi.com |

| Electronic Properties | DFT (B3LYP) | 6-31++G(d,p) | Calculation of HOMO-LUMO energy gap to evaluate chemical reactivity and stability. | science.gov |

| Dihedral Angles | Ab Initio (HF/6-31G) | 6-31G* | Analysis of side-chain orientations relative to the diketopiperazine ring. | mdpi.com |

This table is representative of typical DFT and ab initio calculations performed on cyclic dipeptides to elucidate their structure. The specific findings for Cyclo(dehydroala-L-Leu) would require a dedicated computational study.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

To understand how a bioactive compound like Cyclo(dehydroala-L-Leu) functions, it is essential to predict its binding mode with its biological target. Since Cyclo(dehydroala-L-Leu) is a known inhibitor of α-glucosidase, molecular docking and molecular dynamics (MD) simulations are invaluable tools for studying this interaction. science.govscience.govscience.gov

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., Cyclo(dehydroala-L-Leu)) when bound to a second (the receptor, e.g., α-glucosidase) to form a stable complex. mdpi.com The process involves placing the ligand into the active site of the protein and evaluating the binding affinity using a scoring function, which typically estimates the free energy of binding. A more negative binding energy suggests a more stable and favorable interaction. mdpi.comherbmedpharmacol.com Docking studies on α-glucosidase inhibitors have identified key amino acid residues within the enzyme's active site that are critical for binding, such as those forming hydrogen bonds and hydrophobic interactions. science.govmdpi.com For an inhibitor like Cyclo(dehydroala-L-Leu), docking would predict its specific interactions with residues in the α-glucosidase active site, helping to explain its inhibitory mechanism.

Molecular Dynamics (MD) Simulations are then often used to refine the docked complex and assess its stability over time. herbmedpharmacol.commdpi.com An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing a detailed view of the dynamic behavior of the protein-ligand complex in a simulated physiological environment (e.g., in water). nih.govacs.org These simulations can confirm the stability of the binding pose predicted by docking, reveal the flexibility of the complex, and identify key dynamic interactions, such as stable hydrogen bonds and the role of water molecules in the binding site. The stability of the complex is often evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the atoms over the course of the simulation. herbmedpharmacol.com

| Analysis | Method/Software | Key Parameters | Predicted Outcome for Cyclo(dehydroala-L-Leu) & α-Glucosidase | Reference |

| Binding Pose Prediction | Molecular Docking (e.g., AutoDock) | Grid box centered on active site; Lamarckian genetic algorithm. | Predicts the most likely orientation of the compound in the α-glucosidase active site. | herbmedpharmacol.com |

| Binding Affinity | Docking Scoring Function | Binding Free Energy (kcal/mol). | A negative value indicating the predicted strength of the interaction. | cabidigitallibrary.orgmdpi.com |

| Key Interactions | Interaction Analysis | Hydrogen bonds, hydrophobic interactions, van der Waals forces. | Likely formation of hydrogen bonds with catalytic residues (e.g., Asp, His) and hydrophobic interactions with surrounding residues. | science.govmdpi.com |

| Complex Stability | Molecular Dynamics (e.g., GROMACS) | Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF). | Low RMSD values over a simulation (e.g., 100 ns) would indicate a stable binding complex. | herbmedpharmacol.com |

| Binding Free Energy | MM-PBSA/GBSA | Calculation of binding free energy from MD trajectory. | Provides a more accurate estimation of binding affinity by considering solvent effects and conformational changes. | archbreastcancer.comfrontiersin.org |

This table outlines the typical application of molecular docking and dynamics to predict the interaction of an inhibitor with its target enzyme. The specific results for Cyclo(dehydroala-L-Leu) would be derived from a dedicated simulation study.

Biological Activities and Mechanistic Investigations of Cyclo Dehydroala L Leu

Alpha-Glucosidase Inhibitory Activity

Cyclo(dehydroala-L-Leu) has demonstrated notable inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can slow the absorption of glucose, a therapeutic strategy for managing postprandial hyperglycemia. jmb.or.krmdpi.com

Research has established that Cyclo(dehydroala-L-Leu) selectively inhibits α-glucosidase from different sources. The compound shows significant inhibitory action against yeast alpha-glucosidase with a reported half-maximal inhibitory concentration (IC50) of 35 µg/mL. nih.gov It is also effective against porcine intestinal alpha-glucosidase, exhibiting an IC50 value of 50 µg/mL. nih.gov

The selectivity of its inhibitory action is a key characteristic. Studies have shown that Cyclo(dehydroala-L-Leu) does not produce significant inhibitory effects on other enzymes such as almond β-glucosidase, Aspergillus α-galactosidase, Escherichia coli β-galactosidase, or jack bean α-mannosidase. nih.gov This selectivity suggests a specific interaction with the active site or allosteric sites of α-glucosidases. While the IC50 values are well-documented, detailed studies on the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) and the specific inhibition constants (Ki) for Cyclo(dehydroala-L-Leu) are not extensively detailed in the reviewed literature. mdpi.comnih.gov

Table 1: Alpha-Glucosidase Inhibitory Activity of Cyclo(dehydroala-L-Leu)

| Enzyme Source | IC50 (µg/mL) |

|---|---|

| Yeast Alpha-Glucosidase | 35 |

| Porcine Intestinal Alpha-Glucosidase | 50 |

Data sourced from studies on Cyclo(dehydroala-L-Leu) isolated from Penicillium sp. F70614. nih.gov

The precise molecular mechanism for the inhibition of α-glucosidase by Cyclo(dehydroala-L-Leu) has not been fully elucidated through specific molecular docking or crystallographic studies. However, insights can be drawn from the general mechanisms of α-glucosidase inhibition by other cyclic dipeptides. The interaction is often driven by the peptide occupying the active pocket of the enzyme, which prevents the natural substrate from binding. mdpi.com

These interactions typically involve hydrogen bonds and hydrophobic interactions. mdpi.com Given the structure of Cyclo(dehydroala-L-Leu), which contains a leucine (B10760876) residue, it is likely that hydrophobic interactions play a significant role. Hydrophobic amino acids such as leucine, proline, and isoleucine are known to enhance the antidiabetic potential of peptides by interacting with hydrophobic pockets within the enzyme's active site. mdpi.com The dehydroalanine (B155165) component introduces a planar, unsaturated group that could also influence binding affinity and conformation within the active site. Further molecular docking and kinetic analyses are required to confirm the specific amino acid residues involved and the exact binding mode. mdpi.combbrc.in

Inhibition Kinetics and Enzyme Selectivity (e.g., Yeast, Porcine Intestinal Alpha-Glucosidase)

Antimicrobial Activities (In Vitro Studies)

Table 2: Antibacterial Efficacy of a Structurally Related Compound: Cyclo(L-Leu-L-Pro)

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 32 | frontiersin.org |

| Escherichia coli | Gram-Negative | 250 | frontiersin.org |

| Staphylococcus aureus | Gram-Positive | 512 | frontiersin.org |

| Escherichia coli | Gram-Negative | 512 | frontiersin.org |

This table presents data for a related compound to provide context due to the lack of specific data for Cyclo(dehydroala-L-Leu).

Antifungal Efficacy Against Pathogenic Fungi

Modulation of Microbial Communication (Quorum Sensing)

Cyclo(dehydroala-L-Leu), a member of the diketopiperazine (DKP) class of cyclic dipeptides, has been identified in various microbial cultures, suggesting its potential role in intercellular communication. tandfonline.comresearchgate.net Diketopiperazines are increasingly recognized for their involvement in quorum sensing (QS), the bacterial cell-to-cell communication system that coordinates gene expression in response to population density. mdpi.complos.orgnih.gov This regulation is crucial for processes such as biofilm formation, virulence factor production, and sporulation. plos.orgmdpi.com

While direct and extensive studies on the specific quorum sensing modulation by Cyclo(dehydroala-L-Leu) are not widely documented, the activities of other proline- and hydroxyproline-based DKPs provide a strong basis for its potential role. For instance, compounds like cyclo(L-Leu-L-Pro) and cyclo(L-Pro-L-Tyr) have been shown to activate the biosensor strain Agrobacterium tumefaciens NT1, indicating their ability to influence cell-cell signaling. mdpi.com The structural similarities between these compounds and Cyclo(dehydroala-L-Leu) suggest that it may also participate in interfering with microbial communication pathways, potentially offering an alternative approach to controlling biofilm formation. mdpi.comresearchgate.net The general ability of DKPs to act as signaling molecules in bacterial quorum sensing is a well-established phenomenon. frontiersin.orgwikipedia.org

Structure-Activity Relationship (SAR) Studies

The biological activity of cyclic peptides like Cyclo(dehydroala-L-Leu) is intrinsically linked to their three-dimensional structure. wiley.comresearchgate.net Structure-activity relationship (SAR) studies are therefore crucial to understanding how specific structural features contribute to their biological functions. For diketopiperazines, key determinants of activity include the nature of the amino acid side chains, their stereochemistry, and the conformational rigidity of the piperazine-2,5-dione ring. wikipedia.orgfrontiersin.org

Influence of Dehydroalanine Moiety on Biological Activity

The presence of a dehydroalanine (ΔAla) residue is a significant structural feature of Cyclo(dehydroala-L-Leu). ontosight.ai Dehydroalanine is a non-proteinogenic amino acid characterized by a double bond between its α- and β-carbons. cymitquimica.com This unsaturation introduces a degree of planarity and conformational constraint, which can significantly influence the molecule's interaction with biological targets. uminho.pt The double bond in the dehydroalanine moiety makes the compound more reactive, particularly as a Michael acceptor, allowing for potential covalent interactions with nucleophilic residues in target proteins. ontosight.aicymitquimica.com This reactivity is a key contributor to the biological activities observed in many dehydroalanine-containing peptides. ontosight.ai

Impact of Leucine Stereochemistry and Side-Chain Modifications

The stereochemistry of the constituent amino acids is a critical determinant of the biological activity of diketopiperazines. nih.gov Cyclo(dehydroala-L-Leu) contains an L-leucine residue. The specific spatial arrangement of the leucine side chain influences how the molecule fits into the binding pocket of a target protein. rsc.org Studies on various diketopiperazines have shown that different stereoisomers can exhibit markedly different or even opposing biological effects. nih.govnih.gov For instance, the stereochemistry of proline-containing DKPs is known to be a key factor in their biological activity. nih.gov

Modifications to the leucine side-chain would be expected to alter the bioactivity of Cyclo(dehydroala-L-Leu). The hydrophobicity and steric bulk of the leucine residue are important for its interactions. mdpi.com Research on other dipeptides has shown that even subtle changes, such as the difference between leucine and isoleucine, can impact activity. nih.gov Structure-activity relationship studies on other leucine-containing peptides have highlighted the importance of the leucine side chain in mediating cellular uptake and inducing downstream signaling events. rsc.org Therefore, any modification to the isobutyl side chain of the L-leucine in Cyclo(dehydroala-L-Leu) would likely have a significant impact on its biological profile.

Correlation between Conformational Preferences and Bioactivity

The rigid, cyclic nature of diketopiperazines like Cyclo(dehydroala-L-Leu) significantly reduces their conformational flexibility compared to their linear counterparts. researchgate.netbiomolther.org This pre-organization into a limited set of conformations can lead to enhanced binding affinity for target molecules because less conformational entropy is lost upon binding. wiley.combiomolther.org The six-membered diketopiperazine ring typically adopts a non-planar conformation, often a boat or a twist-boat form, with the amino acid side chains occupying pseudo-axial or pseudo-equatorial positions. nih.gov

Cellular and Molecular Target Identification

Identifying the specific cellular and molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and potential for therapeutic development. pelagobio.com For Cyclo(dehydroala-L-Leu), while it has been reported as an α-glucosidase inhibitor, a comprehensive understanding of its full range of molecular interactions is still an area of active research. frontiersin.orgpageplace.de

Investigation of Protein Interactions

The investigation of protein interactions is fundamental to elucidating the mechanism of action of Cyclo(dehydroala-L-Leu). The reactivity of the dehydroalanine moiety suggests that it may form covalent bonds with nucleophilic residues (such as cysteine or lysine) on target proteins. ontosight.aicymitquimica.com This type of interaction can be investigated using techniques like photoaffinity labeling (PAL) or activity-based protein profiling (ABPP).

Modern approaches to target identification, such as the Cellular Thermal Shift Assay (CETSA®), allow for the unbiased, proteome-wide screening of compound-protein interactions within a cellular context. pelagobio.com This technology measures changes in the thermal stability of proteins upon ligand binding, enabling the identification of both direct targets and off-target effects. pelagobio.com Applying such methods to Cyclo(dehydroala-L-Leu) could reveal its direct protein partners and the cellular pathways it modulates. Given that diketopiperazines are known to interact with a wide variety of receptors and enzymes, it is plausible that Cyclo(dehydroala-L-Leu) has multiple protein targets beyond α-glucosidase, contributing to a broader range of biological activities. wikipedia.orgfrontiersin.org

Elucidation of Signaling Pathways Involved

Direct research elucidating the specific signaling pathways modulated by Cyclo(dehydroala-L-Leu) is not extensively documented in current scientific literature. frontiersin.org However, some studies provide context for potential areas of investigation. For instance, Cyclo(dehydroala-L-Leu) has been isolated from the bacterium Pantoea ananatis. tandfonline.comnih.govresearchgate.net In the same extract, researchers also identified N-acyl-homoserine lactones (AHLs). tandfonline.comnih.govresearchgate.net AHLs are well-known signal molecules in quorum sensing, a process of bacterial cell-to-cell communication that governs functions like biofilm formation and virulence factor production. tandfonline.com The co-isolation of Cyclo(dehydroala-L-Leu) with these signaling molecules suggests a possible, though not yet proven, role in bacterial communication pathways that warrants further investigation.

Studies on Cellular Processes (e.g., enzyme modulation, cellular stress response)

A significant body of research has focused on the enzyme-modulating activities of Cyclo(dehydroala-L-Leu). The compound has been consistently identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion and blood glucose level modulation. frontiersin.orgjmb.or.kr Studies on a sample isolated from Penicillium sp. F70614 demonstrated that Cyclo(dehydroala-L-Leu) selectively inhibits α-glucosidase from yeast and porcine intestine. science.govresearchgate.net

Notably, this inhibitory action is highly selective. The compound showed no significant inhibitory effects against other related enzymes, such as β-glucosidase, α-galactosidase, β-galactosidase, and α-mannosidase. science.govresearchgate.net This specificity highlights its potential as a targeted modulator of carbohydrate-metabolizing enzymes. The compound has also been isolated from other microbial sources, including Cellulosimicrobium cellulans and the Antarctic fungus Pseudogymnoascus sp. HSX2#-11, with its α-glucosidase inhibitory activity being a recurring finding. frontiersin.orgresearchgate.netsemanticscholar.org

Table 1: Inhibitory Activity of Cyclo(dehydroala-L-Leu) on Various Glycosidases

| Enzyme Source | Target Enzyme | IC50 (µg/ml) | Significant Inhibition | Reference |

| Yeast | α-glucosidase | 35 | Yes | science.gov, researchgate.net |

| Porcine Intestine | α-glucosidase | 50 | Yes | science.gov, researchgate.net |

| Almond | β-glucosidase | Not specified | No | science.gov, researchgate.net |

| Aspergillus | α-galactosidase | Not specified | No | science.gov, researchgate.net |

| Escherichia coli | β-galactosidase | Not specified | No | science.gov, researchgate.net |

| Jack Bean | α-mannosidase | Not specified | No | science.gov, researchgate.net |

Current research has not established a direct role for Cyclo(dehydroala-L-Leu) in modulating cellular stress responses, such as oxidative stress or the heat shock response. While other cyclic dipeptides have been studied for their protective effects against cellular damage, specific investigations into Cyclo(dehydroala-L-Leu)'s influence on these pathways are not present in the available literature. archbreastcancer.com One study that isolated the compound from Pseudogymnoascus sp. found that it did not exhibit cytotoxic activities in the assays performed. semanticscholar.org

Advanced Research Applications and Future Directions

Cyclo(dehydroala-L-Leu) as a Scaffold for Rational Drug Design (Pre-clinical Lead Identification)

Rational drug design relies on identifying and optimizing lead compounds to enhance their efficacy and pharmacokinetic properties. liveonbiolabs.com The concept of a "privileged scaffold," a core molecular structure capable of binding to multiple biological targets through varied functionalization, is central to this process. mdpi.com Diketopiperazines (DKPs), including Cyclo(dehydroala-L-Leu), are considered privileged scaffolds due to their inherent properties. mdpi.comfrontiersin.org

The rigid, conformationally constrained ring structure of Cyclo(dehydroala-L-Leu) provides a stable framework that can be systematically modified. mdpi.com This rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The scaffold possesses multiple points for chemical diversification, including the leucine (B10760876) side chain and the reactive dehydroalanine (B155165) residue. These sites can be functionalized to generate a library of analogs with diverse chemical properties. mdpi.com The inherent chirality and biocompatibility of dipeptides further enhance their value in developing new therapeutic approaches. frontiersin.org

The known α-glucosidase inhibitory activity of Cyclo(dehydroala-L-Leu) serves as a crucial starting point for pre-clinical lead identification. researchgate.netarchbreastcancer.com By using this compound as a template, medicinal chemists can design and synthesize new derivatives aimed at improving potency against α-glucosidase or targeting other related enzymes. Computational modeling and structure-based drug design can be employed to refine these modifications, optimizing interactions with the target's active site. liveonbiolabs.com The ultimate goal is to generate lead compounds with enhanced therapeutic potential suitable for further preclinical development. liveonbiolabs.com

| Feature of DKP Scaffolds | Relevance to Rational Drug Design |

| Structural Rigidity | Reduces conformational flexibility, pre-organizing the molecule for target binding and potentially increasing affinity. mdpi.com |

| Chiral Centers | Provides stereochemical diversity crucial for specific molecular recognition by biological targets. frontiersin.org |

| Multiple Functionalization Sites | Allows for the creation of diverse analog libraries to explore structure-activity relationships (SAR). mdpi.com |

| Biocompatibility | As they are derived from amino acids, they often have favorable biocompatibility profiles. frontiersin.org |

| Proven Bioactivity | Many DKPs, including Cyclo(dehydroala-L-Leu), exhibit a range of biological activities, providing validated starting points for drug discovery. researchgate.net |

Biocatalysis and Chemoenzymatic Synthesis of Analogs

The synthesis of novel analogs of Cyclo(dehydroala-L-Leu) is essential for exploring its full therapeutic potential. Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of traditional organic chemistry, offers a powerful approach for this purpose. mdpi.comnih.gov This methodology allows for the creation of complex molecules with high stereoselectivity and efficiency, often under mild reaction conditions. mdpi.com

While specific chemoenzymatic routes for Cyclo(dehydroala-L-Leu) are not yet extensively documented, established principles from natural product synthesis can be applied. mdpi.com Enzymes such as lipases, proteases, oxidoreductases, and transferases could be employed for targeted modifications. For instance, a ketoreductase could be used for the diastereoselective reduction of a precursor, or a transferase could install a new functional group on the leucine side chain. mdpi.com These biocatalytic steps can be integrated into a multi-step chemical synthesis to produce analogs that are difficult to access through purely chemical or biological methods. nih.gov

The power of this approach lies in its ability to generate structural diversity. By engineering substrate analogs and using enzymes with broad substrate specificity, a wide array of novel Cyclo(dehydroala-L-Leu) derivatives can be produced. nih.gov These analogs could feature modified peptide backbones, altered side chains, or different stereochemistry, providing a rich library of compounds for screening and biological evaluation.

| Potential Enzymatic Reaction | Application in Analog Synthesis | Enzyme Class Example |

| Stereoselective Reduction | Modifying ketone precursors to control the chirality of hydroxylated analogs. | Ketoreductase (KRED) mdpi.com |

| Oxidation | Introducing hydroxyl or carboxyl groups at specific positions on the scaffold. | Cytochrome P450 Monooxygenase (P450) mdpi.com |

| Acylation/Deacylation | Attaching or removing acyl groups to alter lipophilicity and other properties. | Lipase, Acyltransferase mdpi.com |

| Peptide Bond Formation | Assembling the dipeptide precursor in a stereocontrolled manner. | Nonribosomal Peptide Synthetase (NRPS) machinery nih.gov |

Metabolomics and Proteomics Approaches for Uncovering Novel Bioactivities

Understanding the full biological impact of Cyclo(dehydroala-L-Leu) requires moving beyond single-target assays. Metabolomics and proteomics are powerful systems-level technologies that can uncover novel bioactivities and mechanisms of action. mdpi.commdpi.com

Metabolomics, the comprehensive study of small molecules in a biological system, can provide insights into the functional consequences of cellular exposure to Cyclo(dehydroala-L-Leu). nih.gov By comparing the metabolic profiles of cells or organisms in the presence and absence of the compound, researchers can identify perturbed metabolic pathways. This approach could reveal previously unknown effects on cellular metabolism, complementing its known α-glucosidase inhibitory activity. researchgate.netfrontiersin.org LC-MS-based metabolomics is a particularly sensitive tool for these untargeted studies. mdpi.com

Chemical proteomics aims to identify the direct protein targets of a small molecule within a complex biological sample, such as a cell lysate. nih.goveuropeanreview.org This is crucial for target deconvolution and understanding off-target effects. mdpi.com Probe-based methods involve synthesizing a derivative of Cyclo(dehydroala-L-Leu) that incorporates a reactive or affinity tag. nih.gov This "probe" can then be used to capture its binding partners, which are subsequently identified by mass spectrometry. nih.gov Label-free methods, such as Drug Affinity Responsive Target Stability (DARTS), rely on the principle that a protein becomes more stable and resistant to proteolysis when bound to a small molecule. thno.org Applying these techniques could confirm α-glucosidase as a target in a cellular context and, more importantly, identify other proteins that interact with Cyclo(dehydroala-L-Leu), opening new avenues for research into its bioactivities.

| Proteomics Technique | Principle | Application for Cyclo(dehydroala-L-Leu) |

| Affinity-Based Protein Profiling (AfBPP) | An immobilized or tagged version of the compound is used to "pull down" interacting proteins from a lysate. mdpi.comnih.gov | Identification of direct binding partners, both high and low affinity. |

| Competitive Activity-Based Protein Profiling (ABPP) | A library of compounds competes with a broad-spectrum activity-based probe for binding to a class of enzymes. nih.gov | Screening for inhibitory activity against entire enzyme families (e.g., glycosidases, proteases). |

| Drug Affinity Responsive Target Stability (DARTS) | Small molecule binding stabilizes the target protein against thermal or proteolytic degradation. nih.govthno.org | Label-free identification of target proteins in their native state. |

| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Ligand binding alters the protein's conformation, changing its susceptibility to proteolysis at specific sites, which can be detected by MS. thno.org | Identification of targets and mapping of binding sites at the proteome level. |

Exploration of Ecological Roles and Inter-species Chemical Communication

Natural products like Cyclo(dehydroala-L-Leu) often play critical roles in the ecology of the organisms that produce them. The compound has been isolated from both fungi (Penicillium sp.) and bacteria (Pantoea ananatis), indicating it may function in diverse ecological niches. researchgate.netresearchgate.nettandfonline.com Many diketopiperazines are known to act as signaling molecules in bacterial quorum sensing, a process of cell-cell communication that coordinates group behaviors. researchgate.nettandfonline.com

The isolation of Cyclo(dehydroala-L-Leu) from Pantoea ananatis, a bacterium often found in association with plants, is particularly intriguing. tandfonline.com In one study, it was co-isolated with other known signaling molecules, including indole (B1671886) and an N-acyl-homoserine lactone, which are involved in quorum sensing and microbial interactions. tandfonline.com This co-occurrence strongly suggests that Cyclo(dehydroala-L-Leu) may be part of a complex chemical language used for intra-species coordination or inter-species communication with other microbes or the plant host. researchgate.netresearchgate.net Furthermore, the known antimicrobial activities of many DKPs suggest that Cyclo(dehydroala-L-Leu) could also serve a defensive function, protecting its producer from competing organisms. researchgate.netfrontiersin.orgtandfonline.com

| Producing Organism | Co-isolated Metabolites | Potential Ecological Function |

| Penicillium sp. F70614 | Not specified | Antagonism against other microbes (antifungal/antibacterial), α-glucosidase inhibition may affect carbohydrate metabolism of competitors. researchgate.netarchbreastcancer.com |

| Pantoea ananatis | Indole, Phenethyl alcohol, Tryptophol, N-acyl-homoserine lactone, Cyclo(L-Pro-L-Tyr). tandfonline.com | Quorum sensing, inter-species signaling (bacterium-bacterium or bacterium-plant), plant growth modulation. researchgate.nettandfonline.com |

Development of Chemical Probes for Biological Target Validation

A chemical probe is a small molecule designed to selectively modulate a specific protein's function, serving as a critical tool for validating its role in biological processes. nih.govopentargets.org Developing Cyclo(dehydroala-L-Leu) into a chemical probe represents a key step in moving from a bioactive "hit" to a validated research tool. This would involve chemically modifying the parent scaffold to incorporate a tag for visualization or affinity purification, without significantly disrupting its binding to the target protein. nih.gov

Common modifications include the introduction of a photo-reactive group, such as a diazirine, which upon light activation forms a covalent bond with the target protein (photoaffinity labeling). nih.gov Another strategy is to add a small bioorthogonal handle, like an alkyne or azide, which allows for "clicking" on a reporter tag (e.g., biotin (B1667282) or a fluorophore) after the probe has bound to its target in a live cell. nih.gov

Such a probe would be invaluable for definitively identifying the cellular targets of Cyclo(dehydroala-L-Leu) in situ. nih.gov It would allow researchers to visualize where the compound localizes within a cell, pull down and identify its direct binding partners with high confidence, and validate targets suggested by proteomics or genetic studies. nih.govnih.gov This robust target validation is an essential prerequisite for any subsequent drug development program based on the Cyclo(dehydroala-L-Leu) scaffold. nih.govmdpi.com

| Probe Feature | Description | Example Modification |

| Potency | The probe should retain high affinity for the target, ideally with an in-cell potency of <1 µM. opentargets.org | Minimal structural changes to the core scaffold. |

| Selectivity | The probe should bind its intended target with significantly higher affinity than other proteins. opentargets.org | SAR studies to minimize off-target binding. |

| Cell Permeability | The probe must be able to cross the cell membrane to engage with intracellular targets. opentargets.org | Modulating lipophilicity of the molecule. |

| Tag for Detection/Capture | A functional group that enables visualization or purification of the probe-target complex. | Alkyne/Azide (for Click Chemistry), Diazirine (for Photoaffinity Labeling). nih.govnih.gov |

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing Cyclo(dehydroala-L-Leu)?

Answer:

Synthesis typically involves microbial fermentation (e.g., Penicillium sp. F70614) followed by extraction with organic solvents like ethyl acetate . Purification is achieved via column chromatography (e.g., silica gel) or preparative HPLC . Structural characterization requires:

- NMR spectroscopy (¹H and ¹³C) to confirm cyclic backbone and stereochemistry .

- Mass spectrometry (MS/MS) for molecular weight validation and fragmentation pattern analysis .

- HPLC (≥95% purity) to ensure sample integrity for biological assays .

Methodological Tip: Optimize fermentation conditions (pH, temperature) to enhance yield, as environmental factors significantly influence diketopiperazine production .

Basic: What are the primary bioactivities of Cyclo(dehydroala-L-Leu) in preclinical studies?

Answer:

Key bioactivities include:

- Alpha-glucosidase inhibition (IC₅₀ values reported in microbial assays), suggesting antidiabetic potential .

- Antioxidant activity , demonstrated via protection of normal breast epithelial cells against oxidative stress (e.g., tBHP-induced damage) .

- Cytotoxicity against cancer cell lines , such as A549 (lung) and HCT-116 (colon), though potency varies (IC₅₀ ranges: 18.5–47.6 µg/mL) .

Experimental Design Note: Use standardized cell viability assays (MTT or resazurin) with positive controls (e.g., doxorubicin) to validate results .

Advanced: How does Cyclo(dehydroala-L-Leu) inhibit alpha-glucosidase at the molecular level?

Answer:

The compound competitively binds to the enzyme’s active site, as inferred from kinetic assays and molecular docking studies . Structural analogs (e.g., cyclo(L-Trp-L-Pro)) suggest that hydrophobic interactions and hydrogen bonding with catalytic residues (e.g., Asp214 in human alpha-glucosidase) are critical .

Methodological Approach: Combine enzyme kinetics (Lineweaver-Burk plots) with computational modeling (AutoDock Vina) to map binding interactions .

Advanced: How should researchers design experiments to evaluate the therapeutic potential of Cyclo(dehydroala-L-Leu) in vivo?

Answer:

- Animal models: Use diabetic rodents (e.g., streptozotocin-induced) for antidiabetic studies or xenograft models for anticancer efficacy .

- Dosage optimization: Conduct dose-response studies (e.g., 10–100 mg/kg) to determine efficacy and toxicity thresholds .

- Biomarker analysis: Measure blood glucose levels (antidiabetic) or oxidative stress markers (e.g., MDA, SOD) .

Data Contradiction Note: Variability in IC₅₀ values across studies may arise from differences in cell lines or assay conditions; always include internal controls .

Advanced: How can researchers resolve contradictions in cytotoxicity data across studies?

Answer:

- Standardize assays: Use identical cell lines (e.g., ATCC-certified A549), culture conditions, and incubation times .

- Validate purity: Contaminants in crude extracts may skew results; repurify compounds via HPLC before testing .

- Cross-validate with orthogonal methods: Compare MTT assay data with apoptosis markers (e.g., Annexin V/PI staining) .

Methodological: What are best practices for ensuring sample purity and stability during experiments?

Answer:

- Storage: Lyophilize the compound and store at -20°C under inert gas (N₂) to prevent degradation .

- Solubility: Use DMSO for initial solubilization, followed by dilution in buffer (≤1% DMSO final concentration) to avoid solvent toxicity .

- QC checks: Perform periodic NMR/HPLC analyses to confirm structural integrity during long-term studies .

Data Analysis: What statistical methods are appropriate for interpreting bioactivity data?

Answer:

- Dose-response curves: Fit data to a sigmoidal model (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values .

- Error analysis: Report mean ± SEM with n ≥ 3 replicates; use ANOVA for multi-group comparisons .

- Outlier detection: Apply Grubbs’ test to exclude anomalous data points .

Advanced: Can Cyclo(dehydroala-L-Leu) exhibit synergistic effects with other bioactive compounds?

Answer:

Preliminary evidence from microbial co-cultures suggests synergistic interactions with other diketopiperazines (e.g., cyclo(Pro-Ala)) . To test this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |